6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-hydroxy-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-17-9-16-14(11-21-7-6-20-12-21)8-19(23)24-18(16)10-15(17)13-4-2-1-3-5-13/h1-10,12,22H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDGPOIOZGSLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)CN4C=CN=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylchromen-2-one with imidazole in the presence of a suitable base. The reaction is carried out in a solvent such as acetone or ethanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 6-oxo-4-(imidazol-1-ylmethyl)-7-phenylchromen-2-one.
Reduction: Formation of 6-hydroxy-4-(dihydroimidazol-1-ylmethyl)-7-phenylchromen-2-one.
Substitution: Formation of substituted phenyl derivatives, such as 6-hydroxy-4-(imidazol-1-ylmethyl)-7-(bromophenyl)chromen-2-one.
Scientific Research Applications
6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions in enzymes, inhibiting their activity. This compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The target compound’s structural analogs differ in substitution patterns, heterocyclic groups, and additional functional groups, leading to variations in biological activity and physicochemical properties. Below is a comparative analysis:
Table 1: Structural Comparison of Coumarin Derivatives
Physicochemical Properties
- Hydrophilicity : The hydroxy and imidazole groups in the target compound enhance hydrophilicity compared to analogs with trifluoromethyl or methoxy groups.
Biological Activity
6-Hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one is a coumarin derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, has been studied for its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure
The compound's chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that coumarin derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various coumarin analogs showed efficacy against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 8 μg/mL. The mechanism of action often involves the inhibition of bacterial biofilm formation and interference with essential metabolic pathways in bacteria .
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that certain coumarin derivatives can induce apoptosis in cancer cell lines, such as SW480 and PC3 cells. For instance, a related compound was found to have an IC50 value of 1.01 μM against SW480 cells, indicating potent cytotoxic activity . The mechanism is believed to involve the modulation of tumor-suppressor proteins and the induction of DNA damage.
Structure-Activity Relationship (SAR)
The biological activity of coumarins is often linked to their structural characteristics. Modifications at specific positions on the coumarin ring can enhance or diminish their biological effects. For instance, substituents like halogens or hydroxyl groups at certain positions have been shown to improve anticancer and antimicrobial activities .
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50/MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | 6-Hydroxy Coumarin | MIC = 8 μg/mL | |
| Anticancer | SW480 Cell Line | IC50 = 1.01 μM | |
| Anticancer | PC3 Cell Line | IC50 = 32.01 μg/mL |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the activity of several coumarin derivatives against Mycobacterium tuberculosis. Among them, a derivative similar to this compound demonstrated significant bactericidal effects with an IC50 value lower than standard treatments .
Case Study 2: Cancer Cell Apoptosis
In another investigation, the compound was tested on various cancer cell lines, revealing its ability to induce apoptosis through mechanisms involving cell cycle arrest and chromatin condensation. This study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
